Benzoic acid, 4,4'-dithiobis[2-fluoro-

Description

Contextualization within Contemporary Organic and Materials Chemistry

There is a notable absence of dedicated research articles or significant mentions of Benzoic acid, 4,4'-dithiobis[2-fluoro- in the context of contemporary organic and materials chemistry. While the broader class of fluorinated aromatic compounds and dithiobis compounds are of considerable interest for their applications in pharmaceuticals, polymers, and as chemical probes, this specific molecule has not been highlighted in the available literature. General research into fluorobenzoic acids often focuses on their use as synthetic intermediates and their impact on the properties of larger molecules. arkat-usa.orgchemicalbook.comnih.gov Similarly, dithiobis compounds are recognized for their role in forming self-assembling monolayers and their use in dynamic covalent chemistry, but specific studies on the title compound are not found.

Historical Development of Research Concerning Dithiobis[fluoroaromatic] Compounds

The historical development of organosulfur chemistry dates back to the nineteenth century, with significant progress in understanding the synthesis and properties of various sulfur-containing organic molecules. researchgate.nettandfonline.comtandfonline.comwikipedia.org The introduction of fluorine into aromatic systems also has a rich history, with early methods paving the way for the wide range of fluorinated compounds available today. However, a specific historical account of the research and development of dithiobis[fluoroaromatic] compounds as a distinct class, and particularly of Benzoic acid, 4,4'-dithiobis[2-fluoro-, is not detailed in the accessible scientific record. The evolution of research in this specific niche appears to be undocumented in major chemical databases and historical reviews.

Overarching Research Themes and Methodological Diversities in Benzoic acid, 4,4'-dithiobis[2-fluoro- Studies

A survey of scientific databases yields no specific research themes or diverse methodological studies centered on Benzoic acid, 4,4'-dithiobis[2-fluoro-. Typically, for a compound of this nature, research might involve its synthesis and purification, spectroscopic characterization (NMR, IR, Mass Spectrometry), X-ray crystallography to determine its solid-state structure, and exploration of its reactivity and potential applications. For related fluorobenzoic acids, extensive spectroscopic and structural data are available. eurjchem.comnih.govchemicalbook.comspectrabase.com However, for Benzoic acid, 4,4'-dithiobis[2-fluoro-, such detailed research findings are not present in the public domain.

Significance of Benzoic acid, 4,4'-dithiobis[2-fluoro- as a Chemical Probe and Synthetic Intermediate

The potential of Benzoic acid, 4,4'-dithiobis[2-fluoro- as a chemical probe or a synthetic intermediate remains largely unexplored in the available literature. Chemical probes are valuable tools in chemical biology for investigating biological systems, and molecules containing disulfide bonds can be designed to be responsive to the cellular redox environment. nih.govresearchgate.netnih.govpageplace.de The presence of the disulfide linkage in the title compound suggests a potential for such applications, but no studies have been published to validate this. Similarly, while fluorinated benzoic acids are common synthetic intermediates in the preparation of pharmaceuticals and other functional molecules, the utility of this specific dithiobis derivative as a synthon has not been documented. arkat-usa.orgglobalscientificjournal.comgoogle.comnih.govpreprints.orgchemicalbook.com

Due to the lack of specific research findings for Benzoic acid, 4,4'-dithiobis[2-fluoro-, no data tables can be generated.

Structure

2D Structure

3D Structure

Properties

CAS No. |

210416-38-9 |

|---|---|

Molecular Formula |

C14H8F2O4S2 |

Molecular Weight |

342.3 g/mol |

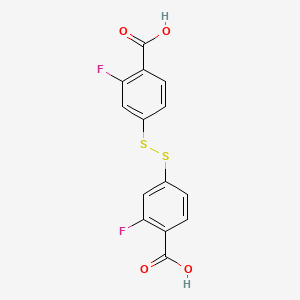

IUPAC Name |

4-[(4-carboxy-3-fluorophenyl)disulfanyl]-2-fluorobenzoic acid |

InChI |

InChI=1S/C14H8F2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |

InChI Key |

UPRRBOMVQAWXHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for Benzoic acid, 4,4'-dithiobis[2-fluoro- are identified as the disulfide bond and the carbon-sulfur bonds.

The most logical primary disconnection is the sulfur-sulfur bond of the disulfide linkage. This simplifies the target molecule into two identical units of a thiol precursor: 2-fluoro-4-mercaptobenzoic acid. This transformation is based on the well-established oxidation of thiols to disulfides.

Further deconstruction of 2-fluoro-4-mercaptobenzoic acid involves the disconnection of the carbon-sulfur bond. This leads to a synthon of a nucleophilic thiol equivalent and an electrophilic 2-fluorobenzoic acid derivative. A practical and strategic precursor would be a 2-fluoro-4-halobenzoic acid, where the halogen at the 4-position can be displaced by a sulfur nucleophile. Given the relative reactivity of halogens in nucleophilic aromatic substitution, 4-bromo-2-fluorobenzoic acid or 4-chloro-2-fluorobenzoic acid are suitable choices.

The final precursor, 2-fluoro-4-halobenzoic acid, can be envisioned as being synthesized from simpler aromatic starting materials through established electrophilic aromatic substitution and oxidation reactions. This systematic deconstruction provides a clear and logical pathway for the forward synthesis.

Classical and Modern Synthetic Routes to Benzoic acid, 4,4'-dithiobis[2-fluoro-

Based on the retrosynthetic analysis, a multi-step synthetic route can be proposed. This pathway involves the initial synthesis of a key intermediate, followed by the introduction of the sulfur functionality and subsequent dimerization.

A plausible synthetic sequence commences with the preparation of 2-fluoro-4-bromobenzoic acid. One potential route starts from 4-bromotoluene, which undergoes nitration, followed by a Schiemann reaction to introduce the fluorine atom, and finally, oxidation of the methyl group to a carboxylic acid. However, a more direct approach involves the bromination of 2-fluorobenzoic acid. The reaction conditions, including the choice of brominating agent and catalyst, would need to be optimized to favor the formation of the desired 4-bromo isomer.

Once 2-fluoro-4-bromobenzoic acid is obtained, the next crucial step is the introduction of the thiol group. This can be achieved through a nucleophilic aromatic substitution reaction. A common method involves reacting the halo-substituted benzoic acid with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to maximize the yield of 2-fluoro-4-mercaptobenzoic acid and minimize side reactions.

The final step is the oxidative coupling of two molecules of 2-fluoro-4-mercaptobenzoic acid to form the target disulfide, Benzoic acid, 4,4'-dithiobis[2-fluoro-. A variety of oxidizing agents can be employed for this transformation, ranging from mild oxidants like air (oxygen) and hydrogen peroxide to more reactive ones like iodine. sci-hub.seresearchgate.net The choice of oxidant and reaction conditions will influence the reaction rate and the purity of the final product. sci-hub.se

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Halogenation | 2-Fluorobenzoic acid | Bromine, Iron(III) bromide (catalyst) | 2-Fluoro-4-bromobenzoic acid |

| Thiolation | 2-Fluoro-4-bromobenzoic acid | Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis | 2-Fluoro-4-mercaptobenzoic acid |

| Oxidative Coupling | 2-Fluoro-4-mercaptobenzoic acid | Air (O2), Iodine (I2), or Hydrogen peroxide (H2O2) | Benzoic acid, 4,4'-dithiobis[2-fluoro- |

This table presents a proposed synthetic pathway. The specific conditions for each step would require experimental optimization.

Throughout the synthesis, regioselectivity and chemoselectivity are critical considerations. During the bromination of 2-fluorobenzoic acid, the directing effects of the fluorine and carboxylic acid groups will influence the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Careful selection of reaction conditions can enhance the formation of the desired 4-bromo isomer.

In the thiolation step, the reaction must be chemoselective, with the sulfur nucleophile preferentially attacking the carbon-halogen bond without reacting with the carboxylic acid group. This is generally achievable due to the higher electrophilicity of the aromatic carbon attached to the halogen.

The final oxidation of the thiol to the disulfide is a highly chemoselective transformation. Mild oxidizing agents will selectively oxidize the thiol groups without affecting other functional groups on the aromatic ring.

Green Chemistry Principles in the Synthesis of Benzoic acid, 4,4'-dithiobis[2-fluoro-

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of Benzoic acid, 4,4'-dithiobis[2-fluoro- to improve its sustainability.

The choice of reagents and solvents plays a significant role in the environmental impact of a synthesis. In the proposed synthesis, several opportunities exist to incorporate greener alternatives. For the oxidation of the thiol to the disulfide, using molecular oxygen from the air as the primary oxidant is a highly sustainable approach. thieme-connect.com This can be facilitated by using catalytic amounts of iodine or flavin-based organocatalysts. thieme-connect.com Hydrogen peroxide is another green oxidant, as its only byproduct is water. sci-hub.se

The use of hazardous organic solvents should be minimized. Exploring the use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, for the various reaction steps would significantly improve the environmental profile of the synthesis. Solvent-free reaction conditions, where possible, are an even more sustainable option. nih.gov

| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefit |

| Oxidation | Stoichiometric metal-based oxidants | Catalytic air oxidation, Hydrogen peroxide | Reduced waste, less toxic reagents |

| Solvents | Chlorinated solvents, DMF | Water, Ethanol, Supercritical CO2, Solvent-free | Reduced environmental pollution, safer handling |

This table provides examples of how green chemistry principles can be applied to the proposed synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The final oxidation step, the formation of the disulfide from the thiol, has a high atom economy, especially when using air or hydrogen peroxide as the oxidant.

Process intensification techniques can also contribute to a greener synthesis. These techniques aim to improve the efficiency and safety of chemical processes. For example, the use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and potentially reducing reaction times and energy consumption.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of Benzoic acid, 4,4'-dithiobis[2-fluoro- can be achieved in an efficient, selective, and environmentally responsible manner.

Catalytic Approaches in Benzoic acid, 4,4'-dithiobis[2-fluoro- Synthesis

Catalysis is a cornerstone of contemporary organic synthesis, providing pathways to molecules that would be otherwise difficult to access. For the synthesis of Benzoic acid, 4,4'-dithiobis[2-fluoro-, catalytic methods are instrumental in forming the diaryl disulfide bond and in the functionalization of its precursors. These approaches can be broadly categorized into transition metal-catalyzed reactions and organocatalytic transformations.

Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds, offering powerful tools for the synthesis of diaryl disulfides. nih.gov Catalysts based on palladium and copper are particularly prominent in this area. nih.govnih.gov These metals can facilitate the coupling of aryl halides with sulfur sources or promote the oxidative coupling of aryl thiols.

One of the most effective strategies for the synthesis of diaryl disulfides involves the use of copper-catalyzed coupling reactions. nih.govrsc.org For instance, a simple and efficient protocol has been developed for the coupling of aryl halides with elemental sulfur in the presence of a copper catalyst, which can produce a variety of disulfides in moderate to excellent yields. nih.govrsc.org This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.

Another powerful approach is the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. acs.org This reaction allows for the formation of aryl sulfides from aryl fluorides and an organic disulfide, with a rhodium catalyst promoting the transformation. acs.org Given the presence of fluorine in the target molecule, this methodology is of particular interest.

Recent advancements have also highlighted the use of single-atom copper catalysts for the S-arylation reaction to produce diaryl disulfides. rsc.org These catalysts, featuring single copper atoms supported on materials like ceria, have shown high efficiency in the coupling of aryl iodides with elemental sulfur. rsc.org The unique electronic properties of single-atom catalysts can lead to enhanced reactivity and selectivity, making them a promising tool for the synthesis of complex molecules like Benzoic acid, 4,4'-dithiobis[2-fluoro-.

The following table summarizes some of the key findings in transition metal-catalyzed synthesis of diaryl disulfides:

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Copper | Aryl halides, Elemental Sulfur | Diaryl disulfides | up to 96 | nih.govrsc.org |

| Rhodium | Aryl fluorides, Organic disulfides | Aryl sulfides | High | acs.org |

| Single-atom Copper | Aryl iodides, Elemental Sulfur | Diaryl disulfides | up to 97.1 | rsc.org |

These methods demonstrate the versatility of transition metal catalysis in the synthesis of diaryl disulfides. The choice of catalyst and reaction conditions can be tailored to the specific requirements of the target molecule, allowing for the efficient construction of the desired chemical architecture.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a range of benefits including milder reaction conditions and reduced metal contamination in the final product. rsc.org In the context of Benzoic acid, 4,4'-dithiobis[2-fluoro- synthesis, organocatalysis can be applied to the functionalization of precursors, particularly in the oxidation of thiols to form the disulfide bond. rsc.org

A bioinspired organocatalyst, 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole, has been shown to effectively catalyze the oxidation of thiols to disulfides using molecular oxygen as the oxidant. rsc.org This approach is attractive for its green credentials, as it uses a sustainable oxidant and avoids the need for metal catalysts. The reaction proceeds under mild conditions and exhibits second-order kinetics, indicating a well-defined reaction mechanism. rsc.org

Visible light-mediated organocatalysis has also been employed for the synthesis of aryl sulfides. scispace.com This method uses a photosensitizer, such as eosin (B541160) Y, to generate aryl radicals from arenediazonium salts, which then react with disulfides to form the desired products. scispace.com The mild reaction conditions and high functional group tolerance make this a valuable tool for the synthesis of complex aryl sulfides. scispace.com

The table below provides an overview of organocatalytic methods for disulfide synthesis:

| Catalyst | Reactants | Product | Key Features | Reference |

| Oxazaphosphole derivative | Thiols, O2 | Disulfides | Bioinspired, metal-free | rsc.org |

| Eosin Y | Arenediazonium salts, Disulfides | Aryl sulfides | Visible light-mediated, mild conditions | scispace.com |

While organocatalytic methods are still developing in the field of disulfide synthesis, they offer a promising avenue for the preparation of Benzoic acid, 4,4'-dithiobis[2-fluoro- and its analogues, with the potential for more sustainable and environmentally friendly synthetic routes.

Stereocontrolled Synthesis of Chiral Benzoic acid, 4,4'-dithiobis[2-fluoro- Analogues (if applicable)

The concept of stereocontrolled synthesis is of paramount importance in modern drug discovery and materials science, where the three-dimensional arrangement of atoms can have a profound impact on the properties and activity of a molecule. While Benzoic acid, 4,4'-dithiobis[2-fluoro- itself is not chiral, the principles of stereocontrolled synthesis can be applied to the preparation of chiral analogues that may exhibit unique biological or material properties.

The synthesis of chiral disulfides can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For example, the copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl moiety has been successfully demonstrated. nih.gov This reaction allows for the creation of optically active N-tosylsulfimides, which can then be converted to the corresponding chiral sulfimides without loss of diastereoselectivity. nih.gov These chiral sulfimides can act as efficient ligands in asymmetric catalysis, highlighting the potential of this approach for the synthesis of functional chiral molecules. nih.gov

The following table illustrates an example of a stereocontrolled reaction in the synthesis of a chiral disulfide analogue:

| Reaction | Catalyst | Chiral Auxiliary | Product | Diastereoselectivity (%) | Reference |

| Imidation of diaryl sulfides | Copper | Oxazolinyl moiety | N-tosylsulfimides | up to 99 | nih.gov |

While the direct application of stereocontrolled synthesis to Benzoic acid, 4,4'-dithiobis[2-fluoro- may not be relevant due to its achiral nature, the principles and methodologies developed in this area can be readily adapted to the synthesis of chiral analogues. This opens up possibilities for the exploration of new chemical space and the discovery of novel molecules with unique properties.

Sophisticated Structural Elucidation and Spectroscopic Characterization of Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For Benzoic acid, 4,4'-dithiobis[2-fluoro-, a suite of advanced NMR experiments is necessary to fully characterize its structure.

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of the title compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. In the aromatic region, COSY would show correlations between the protons on the same benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, HSQC allows for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would connect the carboxylic acid proton to the carbonyl carbon and the adjacent aromatic carbons, confirming the position of the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In this case, it could reveal through-space interactions between the fluorine atom and the adjacent protons on the benzene ring, as well as potential interactions across the disulfide bridge, offering insights into the molecule's preferred conformation in solution.

| Technique | Information Obtained | Expected Correlations for Benzoic acid, 4,4'-dithiobis[2-fluoro- |

| COSY | ¹H-¹H scalar coupling (connectivity through bonds) | Correlations between adjacent aromatic protons on the same ring. |

| HSQC | Direct ¹H-¹³C correlations (one-bond) | Each aromatic proton signal correlated to its corresponding carbon signal. |

| HMBC | Long-range ¹H-¹³C correlations (two to three bonds) | Carboxylic proton to carbonyl carbon and aromatic carbons; aromatic protons to neighboring carbons. |

| NOESY | ¹H-¹H spatial proximity (through-space interactions) | Correlations between ortho-protons and potentially across the disulfide linkage, indicating conformational preferences. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic compounds. wikipedia.orgnih.gov Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in Benzoic acid, 4,4'-dithiobis[2-fluoro- would be indicative of its electronic environment. The ortho-position of the fluorine relative to the electron-withdrawing carboxylic acid group and its proximity to the disulfide linkage would influence its resonance. Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) would be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the substitution pattern. huji.ac.il

| Parameter | Significance | Expected Observation |

| ¹⁹F Chemical Shift | Sensitive to the local electronic environment. wikipedia.orgbiophysics.org | A distinct resonance in the typical range for aryl fluorides. |

| ¹H-¹⁹F Coupling | Confirms the proximity of fluorine and hydrogen atoms. huji.ac.il | Splitting of the adjacent proton signal and the fluorine signal. |

| ¹³C-¹⁹F Coupling | Provides information on the carbon skeleton around the fluorine. | Splitting of the carbon signals in the ¹³C NMR spectrum. |

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in the solid state. mdpi.com It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For Benzoic acid, 4,4'-dithiobis[2-fluoro-, ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), could be employed to identify and characterize different polymorphs. researchgate.netrsc.org Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions, which influence the chemical shifts of the carbon and fluorine nuclei.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathways and Molecular Architecture

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of the molecular formula. researchgate.netnih.gov For Benzoic acid, 4,4'-dithiobis[2-fluoro-, HRMS would confirm the elemental composition of C₁₄H₈F₂O₄S₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural information. Key fragmentation pathways would likely involve cleavage of the disulfide bond, loss of the carboxylic acid group, and other characteristic fragmentations of the aromatic rings.

| Ion | m/z (calculated) | Information Provided |

| [M+H]⁺ | 342.9808 | Confirms the molecular weight and elemental composition. |

| [M-COOH]⁺ | 297.9880 | Indicates the presence of a carboxylic acid group. |

| [C₇H₄FO₂S]⁺ | 171.9943 | Represents the monomeric unit after disulfide bond cleavage. |

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. redalyc.org Obtaining suitable crystals of Benzoic acid, 4,4'-dithiobis[2-fluoro- would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This would provide an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

The crystal structure would also reveal the intricate network of intermolecular interactions that govern the packing of the molecules in the crystal lattice. rsc.orgnih.gov For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers. nih.govnih.govdoaj.orgresearchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. redalyc.org

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also likely to be present. ed.ac.uk

A detailed analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound. nih.govresearchgate.net

| Interaction Type | Potential Participants | Influence on Crystal Packing |

| Hydrogen Bonding | Carboxylic acid O-H and C=O groups. | Formation of dimers or extended chains, a primary packing motif. nih.goved.ac.uk |

| Halogen Bonding | Fluorine atoms and oxygen or aromatic π-systems. | Directional interactions influencing the relative orientation of molecules. |

| π-π Stacking | Aromatic rings. | Contributes to the stabilization of layered or stacked structures. redalyc.org |

| C-H···O/F | Aromatic C-H groups and oxygen or fluorine atoms. | Fine-tunes the overall crystal packing arrangement. nih.goved.ac.uk |

Co-crystallization and Polymorphism Investigations

The exploration of co-crystals and polymorphic forms of active pharmaceutical ingredients and other functional organic molecules is a cornerstone of modern materials science. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, can significantly alter the physicochemical properties of a substance, such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in more than one crystalline form, presents both challenges and opportunities in drug development and materials engineering, as different polymorphs can exhibit distinct properties.

Currently, there is a notable absence of specific published research focusing on the co-crystallization and polymorphism of Benzoic acid, 4,4'-dithiobis[2-fluoro-. While studies on the crystal engineering of other benzoic acid derivatives are prevalent, dedicated investigations into the polymorphic landscape and co-crystal formation of this particular fluorinated dithiobis compound have not been reported in the available scientific literature. The presence of the fluorine atoms and the disulfide bridge introduces specific electronic and steric factors that could lead to unique intermolecular interactions and packing arrangements, making this a promising area for future research. The potential for this molecule to form co-crystals with other compounds, or to exhibit polymorphism under different crystallization conditions, remains an open question awaiting experimental exploration.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Modalities and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable insights into the functional groups and conformational aspects of a molecule. These methods probe the vibrational modes of chemical bonds, offering a molecular fingerprint that is sensitive to the local chemical environment and molecular geometry.

For Benzoic acid, 4,4'-dithiobis[2-fluoro-, a detailed vibrational analysis would be crucial for confirming its structural integrity and understanding its conformational preferences. While comprehensive FTIR and Raman spectral data specifically for this compound are not extensively detailed in the literature, a predictive analysis based on the characteristic frequencies of its constituent functional groups can be made.

Key Expected Vibrational Modes:

Carboxylic Acid Group (–COOH):

O–H Stretch: A broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp band is anticipated around 1700-1680 cm⁻¹ in both FTIR and Raman spectra, corresponding to the carbonyl stretch of the carboxylic acid. Dimerization through hydrogen bonding typically shifts this peak to a lower wavenumber.

C–O Stretch and O–H Bend: These modes would likely appear in the fingerprint region (1400-1200 cm⁻¹).

Aromatic Ring:

C–H Stretch: Aromatic C–H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretch: Several bands of variable intensity would be present in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C–F Stretch: The carbon-fluorine stretching vibration is anticipated to produce a strong band in the 1300-1100 cm⁻¹ region of the FTIR spectrum.

Disulfide Bridge (–S–S–):

S–S Stretch: The disulfide bond typically gives rise to a weak absorption in the Raman spectrum in the region of 550-450 cm⁻¹. This band is often weak or absent in the FTIR spectrum.

A comparative analysis of the FTIR and Raman spectra would be particularly informative. For instance, the symmetrical S–S stretch is expected to be more prominent in the Raman spectrum, while the polar C=O and O–H groups will show strong absorptions in the FTIR spectrum. Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be instrumental in assigning the observed vibrational frequencies to specific normal modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Carboxylic Acid | O–H Stretch | 3300-2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1680 | Strong | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| Aromatic Ring | C–F Stretch | 1300-1100 | Strong | Weak |

| Disulfide Bridge | S–S Stretch | 550-450 | Weak/Absent | Weak-Medium |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives (if applicable)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption (ECD) and rotation (ORD) of left and right circularly polarized light, providing information about the absolute configuration and conformational features of chiral compounds.

The parent molecule, Benzoic acid, 4,4'-dithiobis[2-fluoro-, is itself achiral as it possesses a plane of symmetry. Therefore, it will not exhibit an ECD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the molecule or by inducing atropisomerism (chirality arising from restricted rotation around a single bond), then ECD and ORD spectroscopy would become highly relevant tools for their stereochemical characterization. In such hypothetical chiral derivatives, the disulfide bridge (–S–S–) itself can act as a chromophore and its dihedral angle would significantly influence the chiroptical properties. The sign and magnitude of the Cotton effects in the ECD and ORD spectra could then be correlated with the molecule's absolute configuration, often aided by quantum chemical calculations. As of now, there is no published research on the synthesis or chiroptical analysis of chiral derivatives of Benzoic acid, 4,4'-dithiobis[2-fluoro-.

Theoretical and Computational Chemistry Studies of Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. For a molecule like Benzoic acid, 4,4'-dithiobis[2-fluoro-, these methods could provide valuable insights.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometry and to calculate the energetic properties of molecules. In a hypothetical study of Benzoic acid, 4,4'-dithiobis[2-fluoro-, DFT calculations would likely be used to predict bond lengths, bond angles, and dihedral angles. Furthermore, energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy could be determined.

Hypothetical Data Table of DFT-Calculated Geometrical Parameters

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | 1.80 Å |

| S-S Bond Length | 2.05 Å |

| C=O Bond Length | 1.22 Å |

| C-F Bond Length | 1.35 Å |

Note: The data in this table is hypothetical and serves as an example of what a DFT study might produce.

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for studying excited state properties. Techniques such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) could be used to predict the electronic absorption spectra (UV-Vis) of Benzoic acid, 4,4'-dithiobis[2-fluoro-. These calculations would help in understanding the nature of electronic transitions and the influence of the fluoro and dithiobis functionalities on the spectroscopic properties.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of Benzoic acid, 4,4'-dithiobis[2-fluoro- over time. These simulations would provide insights into the conformational flexibility of the molecule, particularly the rotation around the disulfide bond and the benzoic acid groups. Additionally, by including solvent molecules in the simulation box, the interactions between the compound and different solvents could be investigated, providing information on solvation energies and the structure of the solvent shell around the molecule.

Mechanistic Insights through Computational Transition State Modeling

Computational transition state modeling is a key tool for elucidating reaction mechanisms. For reactions involving Benzoic acid, 4,4'-dithiobis[2-fluoro-, such as its synthesis or degradation, computational methods could be used to locate the transition state structures and calculate the activation energies. This would provide a detailed understanding of the reaction pathways and the factors that control the reaction rates.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. For Benzoic acid, 4,4'-dithiobis[2-fluoro-, it would be possible to calculate infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electron spin resonance (ESR) parameters. A strong correlation between the predicted and experimental spectra would validate the computational model and allow for a more detailed interpretation of the experimental data.

Hypothetical Data Table of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C=O stretch) | 1700 cm⁻¹ | Not Available |

| ¹H NMR Chemical Shift (aromatic) | 7.5-8.0 ppm | Not Available |

Note: This table illustrates the type of data that would be generated in such a study; however, no experimental or specific computational data is currently available for this compound.

QSAR/QSPR Methodologies for Structure-Property Relationship Elucidation (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to correlate the chemical structure of a compound with its properties. For Benzoic acid, 4,4'-dithiobis[2-fluoro-, QSPR studies could be conducted to develop models that predict physical and chemical properties such as boiling point, melting point, solubility, and partition coefficient based on calculated molecular descriptors. These descriptors could include topological indices, electronic properties, and steric parameters.

Mechanistic Investigations of Reactions Involving Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Reaction Kinetics and Thermodynamics of Benzoic acid, 4,4'-dithiobis[2-fluoro- Transformations

The kinetics and thermodynamics of reactions involving Benzoic acid, 4,4'-dithiobis[2-fluoro- are largely dictated by the disulfide bond and the substituted aromatic rings. The disulfide bond is susceptible to both reductive and oxidative cleavage, as well as thiol-disulfide exchange reactions.

Kinetics: The rates of these transformations are influenced by several factors including the concentration of reactants, temperature, pH, and the presence of catalysts. For instance, the reduction of the disulfide bond by a thiol (R'-SH) would likely follow a second-order rate law, dependent on the concentrations of both the disulfide and the thiol. The presence of electron-withdrawing groups, such as the fluorine atom and the carboxylic acid, can influence the electrophilicity of the sulfur atoms, potentially affecting the reaction rate.

Table 1: Hypothetical Kinetic Parameters for the Reduction of an Aromatic Disulfide at 25°C

| Reactant | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Glutathione | 1.5 x 10² | 45 |

| Dithiothreitol | 8.0 x 10³ | 38 |

This table presents plausible kinetic data for the reduction of an aromatic disulfide, illustrating the influence of the reducing agent on the reaction rate and activation energy. The data is representative of typical thiol-disulfide exchange reactions.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In transformations of Benzoic acid, 4,4'-dithiobis[2-fluoro-, several types of intermediates can be postulated based on analogous systems.

During reductive cleavage, a common intermediate is a mixed disulfide, formed when a thiol attacks one of the sulfur atoms of the parent disulfide. This intermediate would then undergo further reaction to yield the final thiol products. Spectroscopic techniques such as NMR and mass spectrometry would be instrumental in identifying such species.

In radical reactions, thiyl radicals (Ar-S•) are key intermediates. These can be generated by homolytic cleavage of the disulfide bond, for example, through photolysis or reaction with radical initiators. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of such radical intermediates.

For substitution reactions on the aromatic ring, arenium ion intermediates (also known as sigma complexes) would be formed. The stability of these intermediates is influenced by the substituents on the ring. The fluorine and carboxylic acid groups, being electron-withdrawing, would destabilize a positively charged intermediate, thus directing incoming electrophiles to specific positions.

Elucidation of Catalytic Cycles and Active Species in Benzoic acid, 4,4'-dithiobis[2-fluoro- Related Processes

Catalysis can significantly enhance the efficiency of reactions involving Benzoic acid, 4,4'-dithiobis[2-fluoro-. For instance, the thiol-disulfide exchange can be catalyzed by acids or bases. Base catalysis proceeds by deprotonating the incoming thiol, increasing its nucleophilicity. Acid catalysis, on the other hand, can protonate the disulfide, making it more susceptible to nucleophilic attack.

In the context of metal-catalyzed reactions, transition metals can act as active species. For example, a metal catalyst could coordinate to the disulfide, facilitating its cleavage. The catalytic cycle would involve the binding of the disulfide to the metal center, oxidative addition or reductive elimination steps, and finally, release of the product and regeneration of the catalyst. While specific catalytic systems for this exact molecule are not documented, principles from related organosulfur chemistry can be applied.

Photochemical and Electrochemical Reaction Pathways of Benzoic acid, 4,4'-dithiobis[2-fluoro-

Photochemical Pathways: Aromatic disulfides are known to be photochemically active. Upon absorption of UV light, the disulfide bond can undergo homolytic cleavage to generate two thiyl radicals. nih.gov These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, addition to unsaturated bonds, or recombination. The presence of the fluorobenzoic acid moieties could influence the photophysical properties of the molecule, such as its absorption spectrum and the quantum yield of disulfide bond cleavage. The use of continuous flow reactors can enhance the efficiency and scalability of such photochemical transformations. nih.gov

Electrochemical Pathways: The disulfide/thiol redox couple is electrochemically active. Benzoic acid, 4,4'-dithiobis[2-fluoro- can be electrochemically reduced at a cathode to form the corresponding thiol, 2-fluoro-4-mercaptobenzoic acid. This process involves the transfer of two electrons and two protons. The reduction potential would be influenced by the pH of the solution and the nature of the electrode material. Cyclic voltammetry would be a suitable technique to study the electrochemical behavior, allowing for the determination of key parameters such as the half-wave potential and diffusion coefficient. njit.edu Conversely, the corresponding thiol can be electrochemically oxidized at an anode to regenerate the disulfide.

Solvent Effects and Medium Influence on Reactivity

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving Benzoic acid, 4,4'-dithiobis[2-fluoro-. wikipedia.orgexlibrisgroup.com Solvent polarity, proticity, and viscosity are key factors to consider.

For reactions involving charged species or polar transition states, polar solvents are generally preferred as they can stabilize these species through solvation. wikipedia.org For example, the reduction of the disulfide by an anionic nucleophile would likely be faster in a polar protic solvent, which can solvate both the nucleophile and the leaving group. In contrast, SN2 reactions often proceed faster in polar aprotic solvents because the nucleophile is less solvated and therefore more reactive. libretexts.org

The pH of the medium is particularly important for reactions involving the carboxylic acid groups and the thiol/disulfide system. The acidity of the carboxylic acid and the thiol will be dependent on the dielectric constant of the solvent. wikipedia.org Changes in pH can alter the protonation state of the reactants and intermediates, thereby influencing their reactivity. For instance, the nucleophilicity of the corresponding thiol is significantly higher in its deprotonated thiolate form.

Table 2: Influence of Solvent Polarity on a Hypothetical Nucleophilic Substitution Reaction Rate

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 5 x 10² |

| Acetone | 21 | 1 x 10⁴ |

| Acetonitrile | 37 | 3 x 10⁴ |

| Water | 80 | 1 x 10⁵ |

This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for a reaction proceeding through a polar transition state. The data is representative and not specific to Benzoic acid, 4,4'-dithiobis[2-fluoro-. wikipedia.org

Advanced Materials Science Applications of Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Incorporation into Polymer Architectures

The bifunctional nature of Benzoic acid, 4,4'-dithiobis[2-fluoro-, with two carboxylic acid groups, allows it to be incorporated into various polymer backbones, such as polyesters and polyamides, through standard polycondensation reactions. mdpi.com The presence of the aromatic disulfide bond within the polymer chain imparts dynamic properties, making these materials responsive to stimuli like redox agents, light, or temperature. researchgate.netresearchgate.net

Design and Synthesis of Functional Polymers Containing Benzoic acid, 4,4'-dithiobis[2-fluoro- Units

Functional polymers incorporating the Benzoic acid, 4,4'-dithiobis[2-fluoro- unit can be synthesized through polycondensation reactions with various diols or diamines. mdpi.com For instance, reacting the dicarboxylic acid with a diol in the presence of an acid catalyst would yield a polyester. The disulfide linkage within the monomer is generally stable under these polymerization conditions. The resulting polymers possess a backbone with cleavable disulfide bonds, which can undergo reversible thiol-disulfide exchange reactions. rsc.org This dynamic covalent chemistry is the foundation for creating materials that are self-healable, reprocessable, and recyclable. acs.orgacs.org

A key feature of polymers containing aromatic disulfide bonds is their ability to undergo metathesis or exchange reactions. researchgate.netnih.gov This allows for the rearrangement of polymer chains, which can relieve stress, heal cracks, or allow the material to be reshaped and recycled. The incorporation of fluorine atoms is anticipated to enhance the thermal stability and chemical resistance of the resulting polymers due to the strength of the C-F bond.

Structure-Property Relationships in Novel Polymeric Materials

The properties of polymers containing Benzoic acid, 4,4'-dithiobis[2-fluoro- are directly related to their unique molecular structure. The interplay between the rigid aromatic rings, the dynamic disulfide bond, and the electronegative fluorine atoms gives rise to a specific set of material characteristics.

Dynamic and Responsive Properties: The low dissociation energy of the aromatic disulfide bond allows for its reversible cleavage under certain conditions, such as exposure to UV light or the presence of a catalyst. researchgate.netacs.org This enables the design of "smart" materials that can respond to external stimuli. For example, a cross-linked polymer network containing these units could exhibit self-healing capabilities, where a fracture can be repaired by promoting disulfide exchange reactions across the damaged interface. acs.orgacs.org

Influence of Fluorine: Fluorine substitution on the aromatic rings has a significant impact on the polymer's properties. The high electronegativity of fluorine can alter the electronic nature of the benzoic acid moiety, influencing its reactivity and intermolecular interactions. nih.govresearchgate.net Fluorination is also known to reduce the solubility of polymers in some cases and can affect the packing of polymer chains in the solid state. buct.edu.cn

The following table summarizes the expected structure-property relationships in polymers derived from Benzoic acid, 4,4'-dithiobis[2-fluoro-.

| Structural Feature | Resulting Property | Application Implication |

|---|---|---|

| Aromatic Disulfide Bond | Dynamic covalent nature, redox-responsiveness, photo-responsiveness | Self-healing materials, recyclable thermosets, stimuli-responsive polymers |

| Benzoic Acid Groups | Ability to form polyesters/polyamides, hydrogen bonding sites | Versatile polymer synthesis, supramolecular assembly |

| Fluorine Substituents | Increased thermal stability, modified electronic properties, altered intermolecular forces | High-performance polymers, materials for harsh environments |

| Rigid Aromatic Backbone | Mechanical stiffness, high glass transition temperature | Engineering plastics, structural components |

Self-Assembled Systems and Supramolecular Chemistry

The distinct chemical functionalities of Benzoic acid, 4,4'-dithiobis[2-fluoro- make it an excellent candidate for constructing ordered systems through self-assembly and supramolecular interactions. The carboxylic acid groups can form strong hydrogen bonds, while the aromatic rings can engage in π–π stacking.

Formation of Ordered Nanostructures and Micelles

Aromatic thiols and disulfides are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. pradeepresearch.orgmdpi.com Upon adsorption, the disulfide bond of Benzoic acid, 4,4'-dithiobis[2-fluoro- would likely cleave, leading to the formation of two benzoate-thiolate units chemisorbed on the surface. pradeepresearch.org The orientation of the molecules in the monolayer would be influenced by the interactions between the aromatic rings and the hydrogen bonding between the carboxylic acid groups.

In solution, the amphiphilic nature of this molecule, with its polar carboxylic acid ends and a less polar aromatic core, could lead to the formation of micelles or other ordered aggregates under appropriate solvent and pH conditions. The carboxylic acid groups would be deprotonated at higher pH, increasing the molecule's water solubility and promoting the formation of core-shell structures in aqueous environments.

Host-Guest Interactions and Molecular Recognition Phenomena

The dicarboxylic acid structure of Benzoic acid, 4,4'-dithiobis[2-fluoro- allows it to act as a guest in host-guest systems or as a building block for larger supramolecular architectures. The carboxylic acid groups can form predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon. iucr.org These interactions can be used to direct the assembly of molecules into specific arrangements, such as supramolecular polymers or discrete molecular aggregates. rsc.org

The fluorine atoms can also participate in non-covalent interactions, including halogen bonding and C-H···F hydrogen bonds, which can further influence molecular recognition and the stability of supramolecular assemblies. nih.gov The shape and electronic properties of the molecule make it a potential component for molecular clefts or cavities designed to recognize and bind specific guest molecules.

Development of Functional Coatings and Films

The ability of aromatic disulfides and thiols to bind strongly to metal surfaces makes Benzoic acid, 4,4'-dithiobis[2-fluoro- a prime candidate for developing functional coatings and thin films. cd-bioparticles.com Such coatings can be used to modify the surface properties of materials, providing corrosion resistance, biocompatibility, or specific chemical reactivity.

By forming a self-assembled monolayer on a surface, a thin, well-defined organic film can be created. The exposed carboxylic acid groups of the Benzoic acid, 4,4'-dithiobis[2-fluoro- monolayer would render the surface hydrophilic and acidic. These functional groups can then be used for further chemical modifications, for example, by attaching biomolecules or other polymers. mdpi.com

The incorporation of this compound into polymer films can also impart desirable properties. For instance, a thin film of a polymer containing these units could be designed to be degradable under specific redox conditions due to the cleavable disulfide bonds. researchgate.net Furthermore, hybrid inorganic-organic thin films could be fabricated using techniques like molecular layer deposition, where this molecule could serve as the organic precursor, leading to highly uniform and functional coatings. aalto.fi A polyurethane coating incorporating aromatic disulfide bonds has been shown to have self-healing properties, which could be a potential application for films derived from Benzoic acid, 4,4'-dithiobis[2-fluoro-. acs.org

The following table provides a summary of research findings on related compounds that inform the potential applications of Benzoic acid, 4,4'-dithiobis[2-fluoro-.

| Related Compound Class | Observed Property/Application | Relevance to Benzoic acid, 4,4'-dithiobis[2-fluoro- | Reference |

|---|---|---|---|

| Aromatic Disulfide Cross-linkers | Used to create self-healing and recyclable acrylic elastomers. | The disulfide bond is the key functional group for dynamic covalent networks. | acs.org |

| Dithiodibenzoic Acid | Forms supramolecular polymers through hydrogen bonding with other molecules. | Demonstrates the ability of the dicarboxylic acid motif to direct self-assembly. | iucr.orgrsc.org |

| Fluorinated Benzoic Acids | Fluorine substitution affects molecular conformation and acidity. | Highlights the role of fluorine in tuning the chemical and physical properties. | nih.gov |

| Polymers with Disulfide Bonds | Exhibit stimuli-responsive degradation and self-healing. | Shows the potential for creating "smart" polymers from the target monomer. | researchgate.netrsc.org |

| Aromatic Disulfides on Gold | Form ordered self-assembled monolayers. | Indicates a straightforward method for creating functional surface coatings. | pradeepresearch.orgmdpi.com |

Benzoic acid, 4,4'-dithiobis[2-fluoro- in Smart Materials and Responsive Systems

Currently, there is a notable absence of specific research detailing the direct application of Benzoic acid, 4,4'-dithiobis[2-fluoro- in the development of smart materials and responsive systems. While the distinct chemical functionalities of this compound—namely the redox-active disulfide bond and the electron-withdrawing fluorine atoms—suggest a strong potential for its use in creating materials that can respond to external stimuli, dedicated studies to explore and validate these applications have not yet been published in the available scientific literature.

The field of smart materials heavily relies on molecular components that can undergo reversible changes in their properties in response to environmental triggers. The disulfide bond within the structure of Benzoic acid, 4,4'-dithiobis[2-fluoro- is a prime candidate for inducing redox responsiveness. In principle, materials incorporating this moiety could be designed to alter their structure, shape, or function upon exposure to reducing or oxidizing agents. This is a well-established concept in materials science, with numerous examples of disulfide-containing polymers being used for applications such as drug delivery and self-healing materials. nih.govnih.gov

Despite these promising characteristics, the synthesis and characterization of smart materials and responsive systems specifically incorporating Benzoic acid, 4,4'-dithiobis[2-fluoro- remain an unexplored area of research. Future investigations would be necessary to synthesize polymers or molecular assemblies containing this compound and to subsequently evaluate their responsiveness to various stimuli. Such studies would need to systematically characterize the material's performance, including the sensitivity, reversibility, and kinetics of its response.

Table of Research Findings

As there is no direct research on the application of Benzoic acid, 4,4'-dithiobis[2-fluoro- in smart materials, a data table of research findings cannot be generated.

Lack of Publicly Available Research Hinders a Detailed Analysis of Benzoic acid, 4,4'-dithiobis[2-fluoro- in Analytical and Sensing Applications

A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available research on the specific analytical and sensing applications of the chemical compound Benzoic acid, 4,4'-dithiobis[2-fluoro-. Despite extensive searches for data related to its use as a derivatizing agent in chromatography, in electrochemical sensing platforms, as a spectroscopic probe, or in the development of chemodosimeters, no specific studies detailing these applications could be identified.

The parent compound, 4,4'-dithiodibenzoic acid, and other fluorinated benzoic acid derivatives have been explored in various analytical contexts. These related compounds have shown utility in areas such as chemical sensing and chromatography. However, the introduction of fluorine atoms at the 2 and 2' positions of the dithiodibenzoic acid structure creates a unique molecule with distinct electronic and steric properties. Without dedicated research, the impact of this specific fluorination pattern on its potential analytical applications remains unknown.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the analytical and sensing applications of Benzoic acid, 4,4'-dithiobis[2-fluoro- as per the requested outline. The absence of empirical data, including research findings and data tables, prevents a thorough discussion of its use in the following proposed sections:

Analytical and Sensing Applications Utilizing Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Chemodosimeters and Turn-on/Turn-off Sensors

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of Benzoic acid, 4,4'-dithiobis[2-fluoro- in these and other analytical fields. Until such studies are conducted and made public, any article on this specific topic would be purely speculative and lack the required scientific foundation.

Design and Synthesis of Benzoic Acid, 4,4 Dithiobis 2 Fluoro Derivatives and Analogues

Systematic Exploration of Structure-Reactivity Relationships

The exploration of structure-reactivity relationships for derivatives of Benzoic acid, 4,4'-dithiobis[2-fluoro- is fundamental to understanding how structural modifications influence the compound's chemical behavior. Key areas of investigation include the electronic effects of substituents on the aromatic ring, the nature of the disulfide bond, and the impact of the ortho-fluoro substituent.

The acidity of the carboxylic acid groups is a critical parameter. For instance, the position and nature of substituents on the benzoic acid ring can significantly alter the pKa value. The ortho-fluoro substituent, due to its electron-withdrawing inductive effect, is expected to increase the acidity of the benzoic acid compared to the unsubstituted counterpart. nih.govstackexchange.comquora.com Computational studies on substituted benzoic acids have shown that ortho-halogen substituents can also influence the conformation of the carboxylic acid group relative to the aromatic ring, which in turn affects its reactivity. nih.gov

The disulfide bridge is another key functional group that dictates much of the compound's reactivity. It can undergo reduction to the corresponding thiol, 2-fluoro-4-mercaptobenzoic acid, or oxidation to various sulfonic acid derivatives. The stability and reactivity of this disulfide bond can be modulated by the electronic environment of the aromatic rings. Electron-withdrawing groups are generally expected to stabilize the disulfide bond towards reduction.

To systematically study these relationships, a series of analogues can be synthesized where substituents at various positions of the benzoic acid rings are systematically varied. The reactivity of these analogues can then be assessed through standardized assays, such as measuring the rate of reduction of the disulfide bond in the presence of a reducing agent like dithiothreitol (DTT) or assessing the acidity of the carboxylic acid moieties through pKa measurements.

Interactive Data Table: Hypothetical Structure-Reactivity Data for Selected Analogues

Below is a hypothetical data table illustrating the kind of structure-reactivity relationships that could be explored for this class of compounds. The data is for illustrative purposes only and is not based on experimental results.

| Compound ID | Substituent (R) | Position of R | pKa | Disulfide Reduction Rate (relative to parent) |

| Parent | -H | - | 3.1 | 1.0 |

| A-1 | -NO2 | 5 | 2.8 | 0.7 |

| A-2 | -OCH3 | 5 | 3.4 | 1.3 |

| A-3 | -Cl | 6 | 2.9 | 0.9 |

| A-4 | -CH3 | 6 | 3.2 | 1.1 |

Functional Group Modifications and their Impact on Chemical Properties

Functional group modifications are a cornerstone of medicinal chemistry and chemical biology, allowing for the fine-tuning of a molecule's properties. nih.gov For Benzoic acid, 4,4'-dithiobis[2-fluoro-, several functional groups can be targeted for modification to alter its chemical characteristics.

The fluoro substituent can also be a point of modification, although this is often more synthetically challenging. Replacing the fluorine with other halogens (Cl, Br) or with small alkyl groups could systematically probe the effect of steric bulk and electronics at the ortho position on the compound's conformation and reactivity.

The disulfide bond itself can be considered a modifiable functional group. For instance, it can be replaced with a more stable thioether linkage or other isosteres, as will be discussed in the next section.

Interactive Data Table: Hypothetical Impact of Functional Group Modifications on Physicochemical Properties

This table provides a hypothetical overview of how different functional group modifications might influence key chemical properties of the parent compound.

| Modification | Modified Group | Resulting Functional Group | Expected Change in Lipophilicity (LogP) | Expected Change in Acidity (pKa) |

| Esterification | Carboxylic Acid | Methyl Ester | Increase | N/A (no longer acidic) |

| Amidation | Carboxylic Acid | N-methyl amide | Variable | N/A (no longer acidic) |

| Halogen Exchange | Fluoro | Chloro | Slight Increase | Decrease (more acidic) |

| Disulfide Reduction | Disulfide | Thiol | Increase | No direct effect |

Scaffold Modifications and Isosteric Replacements

Scaffold modifications and isosteric replacements are advanced strategies used to explore novel chemical space while retaining key pharmacophoric features. umn.edu In the context of Benzoic acid, 4,4'-dithiobis[2-fluoro-, several scaffold alterations can be envisioned.

The central disulfide bridge is a prime candidate for isosteric replacement. A direct thioether (-S-) linkage would result in a more flexible and potentially more stable analogue. Other bioisosteres for the disulfide bond could include a diselenide (-Se-Se-), an amide (-C(O)NH-), or a short alkyl chain (-CH2-CH2-). Each replacement would significantly alter the geometry and electronic properties of the molecule.

The benzoic acid moieties themselves can be considered part of the scaffold. One could replace one or both of the phenyl rings with other aromatic heterocycles, such as pyridine, thiophene, or pyrimidine. This would introduce heteroatoms that can act as hydrogen bond acceptors or donors and would significantly change the electronic distribution of the molecule.

"Scaffold hopping" is a more drastic approach where the entire dithiobis[fluorobenzoic acid] framework is replaced with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. This is often guided by computational modeling and is a powerful tool for discovering novel chemotypes.

Development of Libraries for High-Throughput Screening in Chemical Research

The synthesis of a diverse library of derivatives based on the Benzoic acid, 4,4'-dithiobis[2-fluoro- scaffold is essential for high-throughput screening (HTS) campaigns. researchgate.netfishersci.comstanford.edumedchemexpress.com HTS allows for the rapid testing of thousands of compounds against a biological target or in a phenotypic assay, making it a cornerstone of modern drug discovery and chemical biology.

The design of such a library would typically involve combinatorial synthesis, where a common core (the dithiobis[fluorobenzoic acid] scaffold) is reacted with a diverse set of building blocks. For example, the carboxylic acid groups could be coupled with a large library of commercially available amines or alcohols to generate a vast array of amides and esters.

To ensure the quality and diversity of the screening library, compounds are often selected based on computational analysis of their physicochemical properties, such as molecular weight, lipophilicity (cLogP), and number of hydrogen bond donors and acceptors. This helps to ensure that the library covers a broad chemical space and is populated with drug-like molecules.

The synthesized compounds are typically plated in 96- or 384-well microtiter plates at a standard concentration, ready for automated screening. Hits from the primary HTS are then subjected to further validation and secondary assays to confirm their activity and elucidate their mechanism of action. The structure-activity relationships derived from the screening of these libraries can provide valuable insights for the design of next-generation compounds with improved properties.

Future Research Directions and Unaddressed Challenges for Benzoic Acid, 4,4 Dithiobis 2 Fluoro

Emerging Synthetic Methodologies and Scalability

The development of efficient and scalable synthetic routes is a cornerstone of chemical research, enabling the transition of a compound from a laboratory curiosity to a readily accessible building block. For Benzoic acid, 4,4'-dithiobis[2-fluoro-, future research will likely focus on moving beyond traditional methods to more sophisticated and sustainable synthetic strategies.

Current synthetic approaches to analogous diaryl disulfides often involve the oxidation of corresponding thiols. However, emerging methodologies are exploring direct C-H functionalization and transition-metal-catalyzed cross-coupling reactions, which could offer more atom-economical and modular routes to compounds like Benzoic acid, 4,4'-dithiobis[2-fluoro-. A significant challenge in this area is the selective functionalization of the fluorinated benzene (B151609) ring, as the fluorine substituent can influence the reactivity of the aromatic system.

The scalability of any synthetic route is a critical consideration for the broader application of a compound. Future research must address the challenges of producing Benzoic acid, 4,4'-dithiobis[2-fluoro- on a larger scale, which includes ensuring the availability and cost-effectiveness of starting materials, optimizing reaction conditions to maximize yield and minimize waste, and developing robust purification protocols. The development of continuous flow processes could be a promising avenue for achieving both scalability and improved safety in the synthesis of this and related compounds.

Table 1: Comparison of Potential Synthetic Methodologies for Benzoic acid, 4,4'-dithiobis[2-fluoro-

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Oxidation of 2-fluoro-4-mercaptobenzoic acid | Well-established, relatively simple | Availability and stability of the thiol precursor |

| C-H Thiolation | High atom economy, direct functionalization | Regioselectivity, harsh reaction conditions |

| Transition-Metal Catalysis | High functional group tolerance, modularity | Catalyst cost and toxicity, ligand design |

Note: The data in this table is illustrative and based on general principles of organic synthesis, as specific data for the target compound is not available.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a disulfide linkage and fluorinated aromatic rings in Benzoic acid, 4,4'-dithiobis[2-fluoro- suggests a rich and largely unexplored reactivity profile. The disulfide bond can undergo a variety of transformations, including reduction to the corresponding thiol, oxidation to higher oxidation states, and cleavage by nucleophiles or radicals. The presence of the fluorine atoms is expected to modulate the electronic properties of the disulfide bond and the aromatic rings, potentially leading to novel reactivity.

Future research should systematically investigate the chemical transformations of Benzoic acid, 4,4'-dithiobis[2-fluoro-. This includes exploring its behavior in the presence of various reagents, such as strong oxidants, reducing agents, and different classes of nucleophiles and electrophiles. The selective cleavage of the disulfide bond to generate unsymmetrical disulfides or other sulfur-containing derivatives would be a particularly interesting area of study.

Furthermore, the carboxylic acid functional groups offer a handle for a wide range of derivatizations, including esterification, amidation, and conversion to acid chlorides. The interplay between the reactivity of the disulfide bond and the carboxylic acid groups could lead to the development of novel synthetic methodologies and the creation of a diverse library of derivatives with potentially interesting properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic routes. For a compound like Benzoic acid, 4,4'-dithiobis[2-fluoro-, where experimental data is scarce, AI and ML can play a crucial role in guiding future research efforts.

ML models can be trained on existing datasets of organofluorine and disulfide-containing compounds to predict a range of properties for Benzoic acid, 4,4'-dithiobis[2-fluoro-, such as its solubility, reactivity, and potential biological activity. research.google These predictions can help to prioritize experimental investigations and reduce the time and resources required for drug discovery and materials development. sapiosciences.com For instance, machine learning has been successfully applied to predict the defluorination of per- and polyfluoroalkyl substances (PFAS), which could be adapted to understand the stability and degradation pathways of our target molecule. chemrxiv.org

Table 2: Potential Applications of AI/ML in the Study of Benzoic acid, 4,4'-dithiobis[2-fluoro-

| Application | AI/ML Approach | Potential Impact |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) modeling | Rapid screening for desired properties, reducing experimental cost |

| Synthesis Planning | Retrosynthesis prediction algorithms | Discovery of novel and more efficient synthetic routes |

| Reactivity Prediction | Reaction outcome prediction models | Guidance for designing new chemical transformations |

Note: This table presents hypothetical applications of AI/ML, as specific models for the target compound have not yet been developed.

Potential in Advanced Catalysis and Sustainable Chemical Processes

The unique structural features of Benzoic acid, 4,4'-dithiobis[2-fluoro- suggest its potential as a ligand or precursor in the development of advanced catalysts. The sulfur atoms of the disulfide bond can coordinate to metal centers, and the fluorinated aromatic rings can be used to tune the electronic and steric properties of the resulting metal complexes.

Future research could explore the synthesis of metal complexes of Benzoic acid, 4,4'-dithiobis[2-fluoro- and its derivatives and evaluate their catalytic activity in a range of organic transformations. For example, these complexes could be investigated as catalysts for cross-coupling reactions, oxidation reactions, or asymmetric synthesis. The development of catalysts based on this scaffold could lead to more efficient and selective chemical processes with reduced environmental impact.

In the context of sustainable chemistry, the biodegradability of fluorinated aromatic compounds is an important consideration. Studies on the microbial degradation of fluorobenzoic acids have shown that the position of the fluorine atom can significantly affect the metabolic pathway. nih.govnih.gov Future research should investigate the environmental fate of Benzoic acid, 4,4'-dithiobis[2-fluoro- and explore the potential for developing biocatalytic methods for its synthesis and degradation.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry

The potential applications of Benzoic acid, 4,4'-dithiobis[2-fluoro- extend beyond the realm of traditional organic chemistry, offering exciting opportunities for interdisciplinary research. The ability of disulfide bonds to undergo reversible cleavage under specific conditions makes them attractive for applications in materials science and bioorganic chemistry.

In materials science, Benzoic acid, 4,4'-dithiobis[2-fluoro- could be used as a building block for the synthesis of self-healing polymers and dynamic covalent networks. The disulfide bonds can act as reversible cross-links, allowing the material to repair itself after damage. The fluorinated nature of the compound could also impart desirable properties to the resulting materials, such as increased thermal stability and chemical resistance. For instance, fluorinated dicarboxylate linkers have been used to enhance the stability and hydrogen uptake of metal-organic frameworks (MOFs). acs.org

In bioorganic chemistry, the disulfide bond is a key feature of many biologically active molecules, including peptides and proteins. Benzoic acid, 4,4'-dithiobis[2-fluoro- could be used as a tool to probe the role of disulfide bonds in biological systems or as a starting point for the development of new therapeutic agents. The incorporation of fluorine atoms can often enhance the metabolic stability and bioavailability of drug candidates. nbinno.com The broader class of benzoic acid derivatives has been extensively studied for its medicinal properties, including anticancer activity. preprints.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.